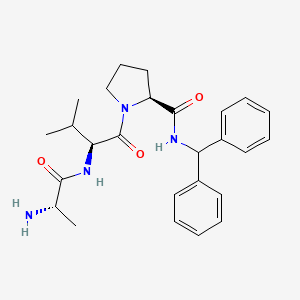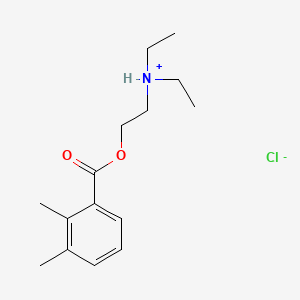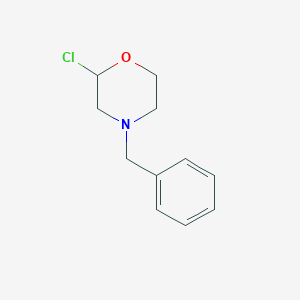
6-Phosphogluconic acid barium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phosphogluconic acid barium salt hydrate is a chemical compound with the empirical formula C6H10Ba1.5O10P · xH2O. It is a white powder that is commonly used in biochemical research, particularly in studies involving glucose-6-phosphate dehydrogenase . This compound is an intermediate in the pentose phosphate pathway, which is crucial for cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Phosphogluconic acid barium salt hydrate can be synthesized through a multi-step process. Initially, glucose reacts with phosphoric anhydride to form 6-phosphogluconic acid. This intermediate is then reacted with barium hydroxide to produce 6-phosphogluconic acid barium salt .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phosphogluconic acid barium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other forms of gluconic acid derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Products include various oxidized forms of gluconic acid.
Reduction: Reduced forms of gluconic acid derivatives.
Substitution: Substituted gluconic acid derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Phosphogluconic acid barium salt hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It plays a role in studying the pentose phosphate pathway and its intermediates.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: It is utilized in the production of biochemical reagents and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 6-phosphogluconic acid barium salt hydrate involves its role as an intermediate in the pentose phosphate pathway. It is involved in the enzymatic transfer of hydrogen and the production of NADPH, which is essential for various biosynthetic reactions and antioxidant defense . The compound targets enzymes such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, facilitating their catalytic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Phosphogluconic acid trisodium salt
- D-Gluconate 6-phosphate barium salt
- D-Sedoheptulose 7-phosphate lithium salt
- D-Erythrose 4-phosphate sodium salt
Uniqueness
6-Phosphogluconic acid barium salt hydrate is unique due to its specific role in the pentose phosphate pathway and its use in glucose-6-phosphate dehydrogenase tests. Its barium salt form provides distinct properties that are advantageous in certain biochemical applications .
Eigenschaften
Molekularformel |
C12H20Ba3O20P2 |
|---|---|
Molekulargewicht |
958.2 g/mol |
IUPAC-Name |
barium(2+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |
InChI |
InChI=1S/2C6H13O10P.3Ba/c2*7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2*2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;;3*+2/p-6/t2*2-,3-,4+,5-;;;/m11.../s1 |
InChI-Schlüssel |
AEYFRSCJFDBPKT-SYAJEJNSSA-H |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)












